molecular formula C18H15NO3 B2587353 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid CAS No. 1182038-47-6

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid

Cat. No.: B2587353
CAS No.: 1182038-47-6
M. Wt: 293.322
InChI Key: GIHUKMLJGXEYPN-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a benzyl group and an acetic acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development .

Biochemical Analysis

Biochemical Properties

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, including acetylcholinesterase, which it inhibits effectively. This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase activity needs to be reduced to increase acetylcholine levels in the brain . Additionally, this compound interacts with proteins involved in inflammatory pathways, potentially modulating inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific active sites on target enzymes and proteins. For instance, its inhibition of acetylcholinesterase is achieved through binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This compound also exhibits enzyme activation properties, as seen in its interaction with certain kinases, leading to enhanced phosphorylation of downstream targets. These molecular interactions result in significant changes in gene expression profiles, contributing to its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with benzyl halides, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Shares a similar quinoline core but with different substituents.

    3-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Another derivative with a benzyl group at a different position.

    2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid: Similar structure with variations in the acetic acid moiety

Uniqueness

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(3-benzyl-2-oxo-1H-quinolin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17(21)10-13-6-7-16-14(9-13)11-15(18(22)19-16)8-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHUKMLJGXEYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)CC(=O)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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